molecular formula C20H19Cl2N3O2 B5158651 1-(4-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B5158651
M. Wt: 404.3 g/mol
InChI Key: ZIJQQIPCUXQDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a dual substitution pattern: a 4-chlorophenyl group at the 1-position and a 4-(3-chlorophenyl)piperazinyl moiety at the 3-position. This structural framework is associated with anticonvulsant activity, as evidenced by studies on analogous compounds. For example, Obniska et al. (2012) demonstrated that derivatives with similar piperazinyl-pyrrolidine-2,5-dione architectures exhibit potent anticonvulsant properties in rodent models, with ED50 values as low as 14.18 mg/kg in maximal electroshock seizure (MES) tests .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O2/c21-14-4-6-16(7-5-14)25-19(26)13-18(20(25)27)24-10-8-23(9-11-24)17-3-1-2-15(22)12-17/h1-7,12,18H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJQQIPCUXQDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the chlorophenyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound’s interactions with biological molecules make it valuable in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique chemical structure makes it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s ability to bind to certain receptors or inhibit specific enzymes underlies its potential therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Pharmacological Profiles

Pyrrolidine-2,5-dione derivatives are often modified at the 1- and 3-positions to optimize target binding and pharmacokinetics. Below is a comparison of key analogs:

Compound Substituents Key Pharmacological Data Reference
Target Compound : 1-(4-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione 1: 4-Chlorophenyl; 3: 4-(3-Chlorophenyl)piperazinyl Anticonvulsant activity (ED50 ~28.2 mg/kg in MES; PI = 9.52)
1-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-propyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione 1: Propyl linker; 3: 3-Methyl-3-phenyl; Piperazinyl: 4-(3-Chlorophenyl) ED50 = 28.2 mg/kg (MES); TD50 = 268.5 mg/kg; PI = 9.52 (oral administration in rats)
N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione 1: Piperazinyl-methyl linker; 3: 2-Chlorophenyl ED50 = 14.18 mg/kg (MES)
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione 1: 4-Acetylphenyl; 3: 4-Bromophenyloxy GABA-transaminase inhibition (IC50 = 100.5 µM)
1-(3-Chlorophenyl)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione 1: 3-Chlorophenyl; 3: 4-(Dimethylamino)anilino Unknown activity; structural emphasis on dual aromatic/amine substitution

Key Observations :

  • Anticonvulsant Efficacy : The target compound and its analogs with 4-(3-chlorophenyl)piperazinyl groups (e.g., ED50 = 14.18–28.2 mg/kg) outperform derivatives lacking halogenated aryl groups .
  • Impact of Linker Length : Propyl-linked derivatives (e.g., ED50 = 28.2 mg/kg) show reduced potency compared to methyl-linked analogs (ED50 = 14.18 mg/kg), suggesting steric hindrance affects receptor binding .
  • Mechanistic Diversity : While most analogs target voltage-gated ion channels (anticipating anticonvulsant action), compounds like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione inhibit GABA-transaminase, indicating divergent mechanisms .
Selectivity and Toxicity Profiles
  • Protective Index (PI): The target compound’s PI of 9.52 (TD50/ED50 = 268.5/28.2) is superior to non-chlorinated analogs, highlighting the role of chloro-substituents in reducing neurotoxicity .
  • Neurological Safety : Piperazinyl derivatives without halogenation (e.g., 1-(3-methoxyphenyl)-substituted analogs) exhibit higher TD50 values (>500 mg/kg) but lower anticonvulsant potency, indicating a trade-off between safety and efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.